2-Aminophenylhydrazine

Heterocyclic synthesis Divergent synthesis Atmosphere-controlled cyclization

2-Aminophenylhydrazine (IUPAC: 2-hydrazinylaniline; CAS 22713-39-9 as free base, 62595-81-7 as dihydrochloride), molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol, is an ortho-substituted phenylhydrazine bearing both a primary amino group (–NH₂) and a hydrazino group (–NHNH₂) on adjacent positions of the benzene ring. This 1,2-arrangement of nitrogen nucleophiles confers reactivity fundamentally distinct from its para-isomer (4-aminophenylhydrazine, CAS 23197-24-2), the parent phenylhydrazine, or the related o-phenylenediamine.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B8732121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenylhydrazine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NN
InChIInChI=1S/C6H9N3/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,7-8H2
InChIKeyOZPGBDVJESXYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminophenylhydrazine (2-Hydrazinoaniline): Ortho-Bifunctional Building Block for Heterocyclic Synthesis and Derivatization


2-Aminophenylhydrazine (IUPAC: 2-hydrazinylaniline; CAS 22713-39-9 as free base, 62595-81-7 as dihydrochloride), molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol, is an ortho-substituted phenylhydrazine bearing both a primary amino group (–NH₂) and a hydrazino group (–NHNH₂) on adjacent positions of the benzene ring [1]. This 1,2-arrangement of nitrogen nucleophiles confers reactivity fundamentally distinct from its para-isomer (4-aminophenylhydrazine, CAS 23197-24-2), the parent phenylhydrazine, or the related o-phenylenediamine [2]. The compound is predominantly supplied as the dihydrochloride salt for enhanced stability and is employed as a key synthetic intermediate in the construction of N-containing fused heterocycles—particularly 1,2,4-benzotriazines, benzimidazoles, and indazoles—as well as a precursor for Schiff base derivatization in medicinal chemistry and analytical applications [3].

Why 2-Aminophenylhydrazine Cannot Be Replaced by 4-Aminophenylhydrazine, o-Phenylenediamine, or Phenylhydrazine in Key Synthetic Workflows


The ortho-relationship of the –NH₂ and –NHNH₂ groups in 2-aminophenylhydrazine enables intramolecular cyclization pathways that are geometrically impossible for the para-isomer (4-aminophenylhydrazine) and mechanistically inaccessible to o-phenylenediamine (which lacks the N–N bond required for benzotriazine formation) or phenylhydrazine (which lacks the second nucleophilic amine for tandem condensation) [1]. Specifically, aldehyde-derived 2-aminophenylhydrazones undergo spontaneous air oxidation to 1,2,4-benzotriazines via intramolecular addition of the ortho-amino group onto the hydrazone double bond—a reaction that is precluded for the para-substituted analog [2]. Under oxygen-free acidic conditions, the same intermediates divert to 2-substituted benzimidazoles with loss of ammonia, providing a single-precursor, atmosphere-switchable divergent synthesis platform [2]. Furthermore, the acid-catalyzed fragmentation behavior of 2-aminophenylhydrazine derivatives differs fundamentally from that of 4-aminophenylhydrazine derivatives, with the ortho-isomer capable of benzaldehyde trapping to form benzimidazoles, while the para-isomer follows a distinct redox pathway yielding quinone-diimines [1]. These ortho-specific cyclization and fragmentation chemistries mean that substituting 2-aminophenylhydrazine with a positional isomer or a simpler analog does not merely reduce yield—it eliminates the desired reaction pathway entirely.

Quantitative Differentiation Evidence for 2-Aminophenylhydrazine Relative to Closest Analogs and Alternatives


Oxygen-Dependent Divergent Heterocyclization: Single Precursor to Either 1,2,4-Benzotriazines or Benzimidazoles

2-Aminophenylhydrazine-derived aldehyde hydrazones exhibit an ortho-specific, atmosphere-switchable cyclization that is structurally impossible for 4-aminophenylhydrazine. When exposed to air, aldehyde 2-aminophenylhydrazones are oxidized to 3-substituted 1,2,4-benzotriazines, with 3,4-dihydro intermediates isolable in at least two cases [1]. Under oxygen-free conditions in the presence of acid, the same hydrazones cyclize to 2-substituted benzimidazoles with loss of ammonia [1]. In contrast, 4-aminophenylhydrazine cannot undergo this intramolecular N–N bond-forming cyclization because the amino and hydrazino groups are positioned para to each other, preventing the requisite ring closure [2]. NMR evidence confirms that for aliphatic and arylalkyl aldehyde 2-aminophenylhydrazones, the cyclic 1,2,3,4-tetrahydro-1,2,4-benzotriazine form predominates over the open-chain hydrazone structure, further demonstrating the unique ortho-driven equilibrium [1].

Heterocyclic synthesis Divergent synthesis Atmosphere-controlled cyclization Benzotriazine

Direct Head-to-Head Comparison of Acid-Catalyzed Fragmentation: 2-Aminophenylhydrazine vs. 4-Aminophenylhydrazine

Eckard and Heesing (1974) conducted a direct comparative study of the acid-catalyzed fragmentation of 2- and 4-aminophenylhydrazine derivatives [1]. Both isomers undergo acid-catalyzed cleavage to quinone-diimines as primary products, confirmed by product analysis and kinetic investigations. However, the ortho-derivative (2-aminophenylhydrazine) can be intercepted with benzaldehyde to form benzimidazoles via trapping of the quinone-diimine intermediate, whereas the para-derivative proceeds through redox reactions from the quinone-diimine without productive benzimidazole formation [1]. The course of individual reaction steps was shown to depend on the substitution pattern of the hydrazine moiety, establishing that the ortho-aminophenylhydrazine scaffold provides a distinct mechanistic branching point not available to the para-isomer [1].

Mechanistic chemistry Fragmentation pathway Benzimidazole formation Positional isomer comparison

Electrochemical Generation of 2-Aminophenylhydrazine via Benzotriazole Ring-Opening: A Unique Synthetic Entry Point

2-Aminophenylhydrazine can be generated in situ by the reductive ring-opening of benzotriazole in hydrochloric acid, enabling a convenient two-step route to benzo-1,2,4-triazine derivatives upon condensation with a suitable orthoester [1]. This electrochemical or chemical reduction pathway has been described as 'probably the most convenient way to prepare derivatives of benzo-1,2,4-triazine' and proceeds with good yields [1]. An independent report confirms the oxidative electrochemical condensation between 2-hydrazinoaniline and ethanol in the presence of potassium hexacyanoferrate(III) and pyridine to yield 3-methyl-1,2,4-benzotriazine [2]. In contrast, 4-aminophenylhydrazine cannot be accessed via benzotriazole ring-opening, as the reductive cleavage of 1,2,3-benzotriazole specifically generates the ortho-amino arenediazonium intermediate that is reduced to 2-aminophenylhydrazine [1]. This provides a unique synthetic entry for the ortho-isomer that the para-isomer and o-phenylenediamine lack entirely.

Electrosynthesis Benzotriazine synthesis Ring-opening Green chemistry

Cytotoxic Activity of 2-Aminophenylhydrazine-Derived Fluorinated Schiff Bases Against A549 Lung Carcinoma: IC₅₀ Quantification

Fluorinated Schiff bases synthesized from 2-aminophenylhydrazine and fluorine-containing benzaldehydes were evaluated for cytotoxic and antiproliferative activity against the A549 non-small cell lung cancer (NSCLC) cell line [1]. The strongest cytotoxic effect was obtained with compound 6, bearing 5 fluorine atoms, which achieved an IC₅₀ of 0.64 μM in the MTT assay [1]. The strongest antiproliferative effect was achieved with compound 5 (2 fluorine atoms) showing a proliferation index (PI) of 4.95 in the CFSE assay [1]. Apoptosis induction was confirmed by cleaved caspase-3 expression, chromatin condensation, and apoptotic body formation [1]. While 4-aminophenylhydrazine-derived Schiff bases are documented for other applications, the 2-aminophenylhydrazine scaffold provides the ortho-arrangement that influences both the electronic properties of the resulting Schiff base and its metal-chelation potential, factors known to modulate cytotoxic activity [2].

Anticancer Schiff base A549 Fluorinated derivatives Cytotoxicity

Genotoxic Impurity Regulatory Framework: Analytical Sensitivity Requirements for Phenylhydrazine-Class Compounds in Pharmaceutical Development

Phenylhydrazines, including 2-aminophenylhydrazine, are classified as genotoxic or mutagenic impurities in pharmaceutical development and are permitted only at trace levels in drug substances and products [1]. A validated HPLC method with pre-column derivatization using 4-nitrobenzaldehyde achieved a limit of detection (LOD) of 0.008 μg/mL and a limit of quantification (LOQ) of 0.02 μg/mL for phenylhydrazine as a model analyte, with the derivatization shifting the maximum absorption wavelength to 416 nm in the visible region to minimize matrix interference [2]. This analytical framework is directly applicable to 2-aminophenylhydrazine as a phenylhydrazine-class compound, and the ortho-amino substituent introduces an additional reactive handle (the –NH₂ group) that may require differentiated derivatization or detection strategies compared to unsubstituted phenylhydrazine or para-substituted analogs [1]. The regulatory requirement for trace-level control creates a procurement imperative: sourcing 2-aminophenylhydrazine with documented purity profiles and batch-to-batch consistency is critical for pharmaceutical development workflows where genotoxic impurity specifications must be met [1].

Genotoxic impurity Pharmaceutical analysis HPLC derivatization Regulatory compliance

Procurement-Guiding Application Scenarios for 2-Aminophenylhydrazine Based on Verified Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis: One Precursor, Two Heterocyclic Scaffolds

Medicinal chemistry teams synthesizing focused libraries of nitrogen-containing heterocycles can leverage 2-aminophenylhydrazine as a single precursor to access both 1,2,4-benzotriazines (via air oxidation of aldehyde hydrazones) and benzimidazoles (via O₂-free acid-catalyzed cyclization of the same hydrazones), as demonstrated by Cerri et al. (1979) [1]. This atmosphere-switchable divergent synthesis eliminates the need to procure separate starting materials for each scaffold, reduces synthetic step count, and is structurally impossible with the 4-isomer or o-phenylenediamine. The cyclic tetrahydrobenzotriazine intermediates are isolable, allowing stepwise optimization [1].

Electrochemical or Chemical Synthesis of 1,2,4-Benzotriazine Derivatives via Benzotriazole Ring-Opening

For laboratories equipped with electrochemical synthesis capabilities or seeking atom-economical routes to benzo-1,2,4-triazines, the reductive ring-opening of benzotriazole to generate 2-aminophenylhydrazine in situ—followed by orthoester condensation—offers what has been described as the most convenient preparative route to this heterocyclic class [2]. This strategy is applicable to both electrochemical and chemical reduction setups and uses the commodity reagent benzotriazole as starting material, providing a cost-advantaged alternative to multi-step de novo synthesis [2].

Anticancer Hit-to-Lead Optimization Using Fluorinated 2-Aminophenylhydrazine-Derived Schiff Bases

Research groups targeting non-small cell lung cancer (NSCLC) can prioritize 2-aminophenylhydrazine as the core building block for fluorinated Schiff base synthesis, based on the demonstrated IC₅₀ of 0.64 μM (compound 6, pentafluorinated derivative) against the A549 cell line—potency comparable to doxorubicin in this model [3]. The confirmed apoptosis mechanism (cleaved caspase-3, chromatin condensation) provides mechanistic validation beyond simple cytotoxicity, and the structure-activity relationship within the fluorination series guides further medicinal chemistry optimization [3].

Pharmaceutical Process Development Requiring Trace-Level Genotoxic Impurity Control

Pharmaceutical development teams using 2-aminophenylhydrazine as a synthetic intermediate in API manufacturing must implement validated analytical methods for residual phenylhydrazine-class impurity determination. The established HPLC-UV method with 4-nitrobenzaldehyde pre-column derivatization (LOD 0.008 μg/mL, LOQ 0.02 μg/mL, detection at 416 nm) provides a directly transferable analytical framework [4]. Procurement should specify the dihydrochloride salt form (CAS 62595-81-7) for enhanced stability and request batch-specific purity documentation addressing both the parent compound and any hydrazine-class related substances, as recommended by Elder et al. (2011) [5].

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